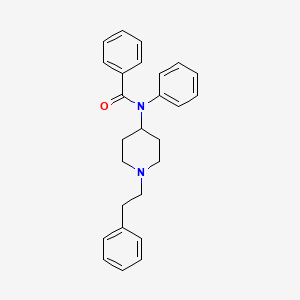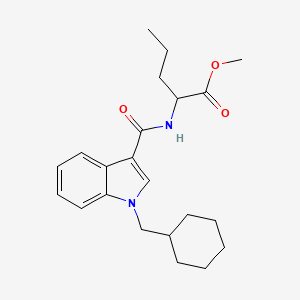
DM1-Sme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DM1-SMe, also known as N2’-deacetyl-N2’-[3-(methyldithio)-1-oxopropyl]-maytansine, is a potent maytansinoid microtubular inhibitor. It is an unconjugated derivative of DM1, modified with a thiomethane cap to protect its sulfhydryl group. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DM1-SMe involves the acylation of maytansinol with chiral amino acids. The process begins with the preparation of maytansinol, followed by its reaction with a chiral amino acid derivative to form DM1.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a powder and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DM1-SMe undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to sulfhydryl groups.
Substitution: The thiomethane group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of this compound .
Scientific Research Applications
DM1-SMe is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
Chemistry: Used as a building block for synthesizing ADCs.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing potent cytotoxic effects against cancer cells.
Industry: Utilized in the production of ADCs for clinical and preclinical studies
Mechanism of Action
DM1-SMe exerts its effects by inhibiting microtubule assembly. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. When conjugated to an antibody, this compound is selectively delivered to cancer cells, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
DM1-SMe is similar to other maytansinoid derivatives, such as:
Mertansine (DM1): The parent compound of this compound, used in various ADCs.
DM4: Another maytansinoid derivative with a different linker structure.
Lorvotuzumab mertansine: An ADC that uses DM1 as its cytotoxic component
Uniqueness
This compound is unique due to its thiomethane cap, which enhances its stability and allows for efficient conjugation to antibodies. This modification improves the pharmacokinetic properties and therapeutic efficacy of the resulting ADCs .
Properties
Molecular Formula |
C36H50ClN3O10S2 |
|---|---|
Molecular Weight |
784.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
InChI Key |
ZLUUPZXOPGORNG-JLZGXKMHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


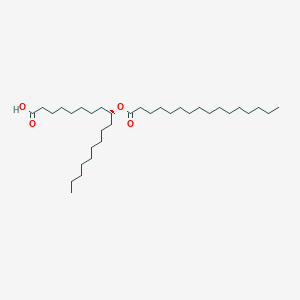
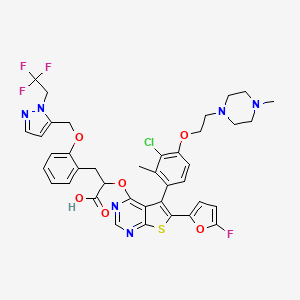
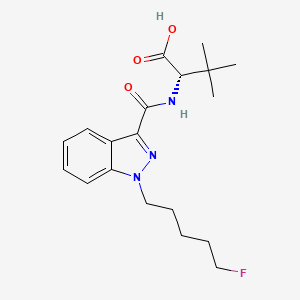

![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)
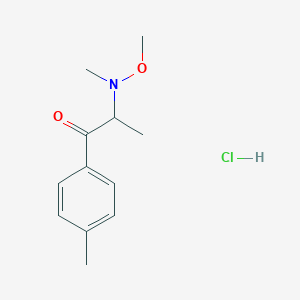
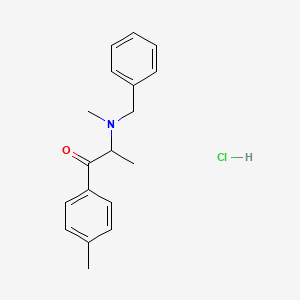
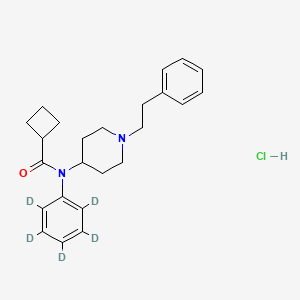
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
